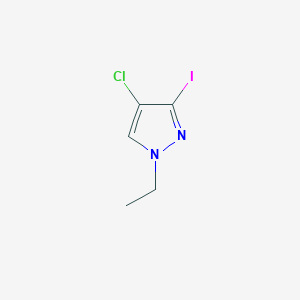

4-Chloro-1-ethyl-3-iodo-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-1-ethyl-3-iodo-1H-pyrazole: (CAS number: 1520231-06-4) is a chemical compound with the following properties:

- Chemical formula: C5H6ClIN2

- Molecular weight: 256.47 g/mol

- Density: 2.03 g/cm3 (predicted)

- Boiling point: 280.4 °C (predicted)

Preparation Methods

Synthetic Routes: The synthetic routes for 4-Chloro-1-ethyl-3-iodo-1H-pyrazole involve the introduction of chlorine and iodine atoms onto a pyrazole ring. Specific methods include halogenation reactions.

Reaction Conditions:- Halogenation reactions typically use halogenating agents such as chlorine or iodine.

- The reaction conditions may involve solvents like acetonitrile or dichloromethane.

- Temperature and time play crucial roles in achieving the desired product.

Industrial Production: Industrial-scale production methods may vary, but they generally follow the same principles as laboratory synthesis.

Chemical Reactions Analysis

Reactions:

Halogenation: The compound undergoes halogenation reactions, where chlorine and iodine atoms replace hydrogen atoms on the pyrazole ring.

Substitution: The halogenated compound can participate in substitution reactions with nucleophiles.

Chlorination: Chlorine gas or N-chlorosuccinimide (NCS) in a solvent.

Iodination: Iodine or N-iodosuccinimide (NIS) in a suitable solvent.

Major Products: The major products are 4-chloro-1-ethyl-3-iodo-1H-pyrazole derivatives resulting from halogenation and substitution reactions.

Scientific Research Applications

Chemical Synthesis and Reactions

Building Block in Organic Synthesis

4-Chloro-1-ethyl-3-iodo-1H-pyrazole serves as a versatile building block in the synthesis of more complex molecules. Its halogenated structure allows for various chemical reactions, including:

- Halogenation : The compound can undergo further halogenation, where additional halogen atoms replace hydrogen atoms on the pyrazole ring.

- Nucleophilic Substitution : It participates in substitution reactions with nucleophiles, facilitating the formation of diverse derivatives.

Common reagents for these reactions include chlorine gas or N-chlorosuccinimide for chlorination and iodine or N-iodosuccinimide for iodination. The resulting products are often utilized in the preparation of specialty chemicals and pharmaceuticals.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

Studies have shown that pyrazole derivatives can possess antimicrobial properties against a range of pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

2. Antifungal Properties

The compound has also been evaluated for antifungal activity, particularly against strains like Candida albicans. The presence of halogen substituents may enhance its interaction with fungal cell membranes, improving efficacy .

3. Anticancer Potential

Research indicates that this compound may affect cancer cell proliferation by interacting with specific enzymes or receptors involved in tumor growth. Pyrazole derivatives are known for their anticancer properties, making this compound a candidate for further investigation in cancer therapeutics .

Mechanism of Action

The exact mechanism of action for 4-Chloro-1-ethyl-3-iodo-1H-pyrazole depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to various effects.

Comparison with Similar Compounds

While 4-Chloro-1-ethyl-3-iodo-1H-pyrazole is unique due to its specific halogenation pattern, similar compounds include 3-chloro-1-ethyl-4-iodopyrazole . These related compounds share structural features but differ in the arrangement of halogen atoms.

Biological Activity

4-Chloro-1-ethyl-3-iodo-1H-pyrazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H6ClI N2. The presence of chlorine and iodine substituents in its structure significantly influences its reactivity and biological activity. The five-membered ring structure, characteristic of pyrazole derivatives, contributes to its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

1. Antimicrobial Activity:

- Studies have shown that pyrazole derivatives can possess antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

2. Antifungal Properties:

- The compound has also been evaluated for antifungal activity, particularly against strains like Candida albicans. The halogen substituents in the pyrazole ring may enhance the interaction with fungal cell membranes, improving efficacy .

3. Anticancer Potential:

- Pyrazole derivatives are known for their anticancer properties. Research indicates that this compound may affect cancer cell proliferation by interacting with specific enzymes or receptors involved in tumor growth .

The biological activity of this compound is primarily attributed to its ability to bind to specific biological targets such as enzymes and receptors. This interaction can lead to alterations in metabolic pathways, potentially resulting in therapeutic effects against various diseases.

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions where chlorine and iodine atoms are introduced onto the pyrazole ring. Common methods include:

| Method | Reagents | Conditions |

|---|---|---|

| Halogenation | Chlorine gas or iodine | Solvents like acetonitrile or dichloromethane at controlled temperatures |

| Substitution Reactions | Nucleophiles | Varies based on the desired product |

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives, including this compound:

Case Study 1: Antimicrobial Efficacy

A study tested the antimicrobial activity of various pyrazole derivatives against E. coli and S. aureus, demonstrating that compounds with halogen substituents exhibited higher inhibition zones compared to non-halogenated analogs .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that pyrazole derivatives could inhibit cell proliferation at micromolar concentrations, suggesting potential for development as anticancer agents .

Properties

Molecular Formula |

C5H6ClIN2 |

|---|---|

Molecular Weight |

256.47 g/mol |

IUPAC Name |

4-chloro-1-ethyl-3-iodopyrazole |

InChI |

InChI=1S/C5H6ClIN2/c1-2-9-3-4(6)5(7)8-9/h3H,2H2,1H3 |

InChI Key |

HDYOKPFMDJCKBX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)I)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.